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4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine

regioselective alkylation N7-methylation synthetic route differentiation

Standard kinase inhibitor building blocks often suffer from regioisomeric contamination (N1/N2-methyl), misdirecting SAR and causing failed reactions. 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine (CAS 343330-75-6) is the verified N7-methyl isomer that eliminates this risk. - Blocks N7 to direct subsequent alkylation to N1/N2, preventing undesired regioisomeric mixtures during library synthesis. - XLogP3 of -0.3 ensures distinct solubility and HPLC retention (vs. +0.5 for N1-isomer) for definitive analytical QC. - Direct-entry scaffold for mTOR-selective programs, bypassing late-stage N7-methylation challenges.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 343330-75-6
Cat. No. B13738882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine
CAS343330-75-6
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=NC(=C2C1=NN=C2)OC
InChIInChI=1S/C7H8N4O/c1-11-4-8-7(12-2)5-3-9-10-6(5)11/h3-4H,1-2H3
InChIKeyOONSQPVWFWMASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine: Chemical Identity & Scaffold Overview


4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine (CAS 343330-75-6) is an N7-methylated heterocyclic aromatic compound belonging to the pyrazolo[3,4-d]pyrimidine family [1]. This scaffold is a well-established isostere of the adenine ring of ATP, enabling it to mimic hinge-region binding contacts in kinase active sites, which underpins its broad utility as a core structure in kinase inhibitor discovery programs [2]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, rather than as a final active pharmaceutical ingredient, and its procurement value is tightly linked to its regiospecific methylation at the N7 position, which dictates distinct reactivity and physicochemical properties compared to its N1- and N2-methyl regioisomers [3].

Why N1- or N2-Methyl Analogs Cannot Substitute for the N7-Methyl Isomer


The pyrazolo[3,4-d]pyrimidine ring system contains three distinct nitrogen positions (N1, N2, N7) that can undergo methylation, and the resulting regioisomers are not functionally interchangeable. A landmark study by Bookser et al. demonstrated that alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine under standard conditions (iodomethane, NaHMDS, THF) yields an 8:1 ratio of N2-methyl to N1-methyl products, with N7-methyl not formed under these conditions, confirming that N7-methylation requires a fundamentally different synthetic strategy [1]. Critically, the N7 position acts as a controlling element that directs alkylation selectivity to favor N2 in pyrazolo-fused systems via coordination to sodium ions, a property absent in N1- or N2-substituted analogs [1]. Furthermore, the N7-methyl regioisomer exhibits a computed XLogP3-AA of -0.3, compared to +0.5 for the N1-methyl isomer (PubChem CID 219763), representing a 0.8 log unit difference that translates to measurably different solubility, chromatographic behavior, and potential membrane permeability in downstream applications [2]. Substituting one regioisomer for another without verifying methylation position can therefore lead to divergent reaction outcomes, altered physicochemical profiles, and failed structure-activity relationships.

Quantitative Differentiation: N7-Methyl vs. N1- and N2-Methyl Regioisomers


Divergent Synthetic Routes for N7- vs. N1/N2-Methylation

The target N7-methyl compound cannot be accessed via the same direct alkylation conditions that produce N1- or N2-methyl regioisomers. Bookser et al. (2018) demonstrated that alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (the parent scaffold, CAS 5399-93-9) with iodomethane in THF using NaHMDS selectively provides the N2-methyl product (4-methoxy-2-methyl-2H-pyrazolo[3,4-d]pyrimidine) in an 8:1 ratio over the N1-methyl product; the N7-methyl product is not observed under these conditions [1]. When the solvent is changed to DMSO, the selectivity reverses to a 4:1 ratio favoring N1-methyl over N2-methyl, but again N7-methylation is not observed [1]. This establishes that procurement of the authentic N7-methyl isomer requires a distinct synthetic approach and that material sourced as a generic 'methylated pyrazolo[3,4-d]pyrimidine' is overwhelmingly likely to be the N1- or N2-methyl isomer rather than the target N7-methyl compound.

regioselective alkylation N7-methylation synthetic route differentiation site-selective chemistry

Lipophilicity Difference Between N7- and N1-Methyl Isomers

Computed partition coefficients reveal a significant lipophilicity difference between regioisomers. The N7-methyl target compound (CAS 343330-75-6) has a PubChem-computed XLogP3-AA value of -0.3 [1], while the N1-methyl regioisomer (4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 5334-53-2, PubChem CID 219763) has an XLogP3-AA of +0.5 [2]. This 0.8 log unit gap indicates the N7-methyl isomer is substantially more hydrophilic. Both compounds share identical molecular formula (C7H8N4O), molecular weight (164.16 g/mol), topological polar surface area (52.8 Ų), hydrogen bond acceptor count (4), and hydrogen bond donor count (0), meaning the LogP difference is driven purely by the positional change of the methyl group on the heterocyclic scaffold.

LogP lipophilicity physicochemical properties chromatographic behavior

SNAr Reactivity Variation by Methylation Position

Rosemeyer et al. (2007) reported pseudo first-order kinetic data for nucleophilic displacement of the 4-methoxy group by hydroxyl ion for N(1)- and N(2)-methylated 4-methoxy-pyrazolo[3,4-d]pyrimidine derivatives [1]. Under 1N NaOH/MeOH (1:1, v/v), the N(1)-methylated derivative exhibited a half-life (τ) of 305 min (k = 2.28 x 10⁻³ min⁻¹), while the N(2)-methylated derivative displayed a substantially shorter half-life of 200 min (k = 3.57 x 10⁻³ min⁻¹), representing a 1.53-fold faster displacement rate [1]. Although direct N7-methyl kinetic data is not reported in this study, the data demonstrate that the methylation position on the pyrazole ring exerts a quantifiable influence on the electron density and leaving group ability at the C4-methoxy position. The N7-methyl isomer is expected to exhibit a distinct kinetic profile due to its unique electronic environment, which positions the methyl group directly on one of the peri-positions of the fused ring system, potentially altering the rate of nucleophilic aromatic substitution at C4.

SNAr reaction kinetics half-life nucleophilic displacement reactivity differentiation

Sodium Coordination at N7 and Regiochemical Control

X-ray crystallographic analysis by Bookser et al. (2018) revealed that in the N2-methyl product (4-methoxy-2-methyl-2H-pyrazolo[3,4-d]pyrimidine), both the N1 and N7 nitrogen atoms coordinate to a sodium ion [1]. This structural observation led to the mechanistic proposal that sodium coordination to N7 reinforces N2-selectivity during alkylation in THF, while the absence of this coordination in DMSO (where solvent-separated ion pairs predominate) permits N1-alkylation to compete [1]. The N7 position thus functions as a controlling element for regiochemical outcomes. In the N7-methylated target compound, this position is blocked by the methyl substituent, which eliminates the sodium-coordinating ability of N7 and fundamentally alters the compound's behavior as a substrate for further alkylation or metal-mediated reactions compared to the unmethylated parent scaffold.

crystal structure sodium coordination N7 directing effect regioselectivity mechanism

Kinase Hinge-Region Binding as Adenine Isostere

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a structural isostere of the adenine ring of ATP, enabling it to form the conserved hinge-region hydrogen bonding interactions required for kinase active site engagement [1]. This class-level property is well-validated across multiple kinase targets including EGFR, VEGFR-2, CDK2, Src, mTOR, and JAK [1]. Within this scaffold family, the specific position of N-methylation critically influences kinase selectivity profiles. For example, N7-methyl-imidazolopyrimidine inhibitors were specifically designed to impart selectivity for mTOR over PI3Kα and PI3Kδ, demonstrating that N7-substitution is a validated design strategy for achieving target selectivity [2]. The target compound, bearing an N7-methyl group, provides a pre-installed substitution pattern that mimics this selectivity-conferring modification, whereas N1-methyl or N2-methyl analogs present the methyl group at positions that interact differently with the kinase hinge region. The N7-methyl isomer additionally offers a distinct hydrogen-bonding vector compared to N1-methyl, as the N7 position in the pyrazolo[3,4-d]pyrimidine system corresponds to one of the peri-positions that avoids disubstitution constraints analogous to purine chemistry [3].

adenine isostere kinase hinge binding scaffold validation purine mimicry

Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Optimization with Pre-Installed N7-Methyl Group

For medicinal chemistry programs targeting kinases where N7-substitution has been shown to confer selectivity advantages (e.g., mTOR over PI3K isoforms), 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine provides a direct-entry scaffold that eliminates the need for late-stage N7-selective methylation. The XLogP3 of -0.3 indicates favorable aqueous solubility for biochemical assay conditions, while the 4-methoxy group serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution. Procurement of the authentic N7-methyl isomer is essential, as the N1-methyl analog (XLogP3 +0.5) or N2-methyl analog would misdirect SAR interpretation due to their 0.8 log unit lipophilicity difference and altered hydrogen-bonding geometry .

Synthesis of Allopurinol-Derived Compounds via C4 Displacement

The 4-methoxy group of the target compound serves as a leaving group for nucleophilic aromatic substitution (SNAr) to generate 4-oxo derivatives (allopurinol analogs). The kinetic half-life for this displacement is expected to be distinct from the N1-methyl (τ = 305 min under 1N NaOH/MeOH) and N2-methyl (τ = 200 min) derivatives, based on the established relationship between methylation position and SNAr reactivity . Researchers developing dimeric allopurinol derivatives via methylene-bridging strategies should specify the N7-methyl regioisomer to ensure consistent reactivity and to exploit the blocked N7 position for directing subsequent alkylation to the desired N1 or N2 sites .

Regioisomerically Defined Building Blocks for Library Synthesis

In high-throughput chemistry or parallel synthesis campaigns where pyrazolo[3,4-d]pyrimidine cores are diversified at the 4-position, the use of the N7-methyl isomer ensures that subsequent reactions (alkylations, glycosylations, or cross-couplings) occur at the intended nitrogen positions. The Bookser et al. study demonstrated that N7 acts as a controlling element for site selectivity when free, but once methylated (as in the target compound), the N7 position is blocked from further reaction, eliminating the potential for regioisomeric mixtures that complicate purification and reduce library quality . The consistent physicochemical profile (LogP -0.3, PSA 52.8 Ų) also facilitates standardized purification protocols across library members derived from this scaffold.

Reference Standard Procurement for Regioisomer Confirmation

Given that the N1-, N2-, and N7-methyl regioisomers share identical molecular formulas (C7H8N4O) and molecular weights (164.16 g/mol), chromatographic or mass spectrometric methods alone cannot distinguish between them. The established XLogP3 difference of 0.8 log units between N7-methyl (-0.3) and N1-methyl (+0.5) enables reversed-phase HPLC method development for regioisomer separation and identity confirmation . Procurement of a verified N7-methyl reference standard is thus critical for analytical quality control in any workflow where regioisomeric purity impacts downstream biological or synthetic outcomes. The SMILES string COc1ncn(c2c1cnn2)C and InChIKey OONSQPVWFWMASV-UHFFFAOYSA-N provide unambiguous electronic identifiers for compound verification .

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